(2S)-2-[(4-Hydroxybenzoyl)oxy]butanedioic acid
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Overview
Description
(2S)-2-[(4-Hydroxybenzoyl)oxy]butanedioic acid is an organic compound that features a butanedioic acid backbone with a 4-hydroxybenzoyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(4-Hydroxybenzoyl)oxy]butanedioic acid typically involves esterification reactions. One common method is the reaction of 4-hydroxybenzoic acid with (2S)-2-hydroxybutanedioic acid under acidic conditions to form the ester linkage. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[(4-Hydroxybenzoyl)oxy]butanedioic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the benzoyl moiety can be oxidized to form a ketone.
Reduction: The ester linkage can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base.
Major Products
Oxidation: Formation of 4-ketobenzoyl derivatives.
Reduction: Formation of (2S)-2-[(4-Hydroxybenzyl)oxy]butanedioic acid.
Substitution: Formation of various substituted benzoyl derivatives.
Scientific Research Applications
(2S)-2-[(4-Hydroxybenzoyl)oxy]butanedioic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (2S)-2-[(4-Hydroxybenzoyl)oxy]butanedioic acid involves its interaction with specific molecular targets. The hydroxyl group on the benzoyl moiety can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. Additionally, the ester linkage can be hydrolyzed in biological systems, releasing the active components that exert their effects through various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzoic acid: A precursor in the synthesis of (2S)-2-[(4-Hydroxybenzoyl)oxy]butanedioic acid.
(2S)-2-Hydroxybutanedioic acid: Another precursor used in the synthesis.
4-Hydroxybenzyl alcohol: A reduction product of this compound.
Uniqueness
This compound is unique due to its specific ester linkage and the presence of both hydroxyl and carboxyl functional groups. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research.
Properties
CAS No. |
389141-47-3 |
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Molecular Formula |
C11H10O7 |
Molecular Weight |
254.19 g/mol |
IUPAC Name |
(2S)-2-(4-hydroxybenzoyl)oxybutanedioic acid |
InChI |
InChI=1S/C11H10O7/c12-7-3-1-6(2-4-7)11(17)18-8(10(15)16)5-9(13)14/h1-4,8,12H,5H2,(H,13,14)(H,15,16)/t8-/m0/s1 |
InChI Key |
NMIDXJIBGMOSBK-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)O[C@@H](CC(=O)O)C(=O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC(CC(=O)O)C(=O)O)O |
Origin of Product |
United States |
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